5-Methyl-6-(3-methylbutyl)pyridin-3-amine
Description
Introduction to 5-Methyl-6-(3-methylbutyl)pyridin-3-amine
Chemical Identification and Nomenclature
The systematic IUPAC name for this compound, 5-Methyl-6-(3-methylbutyl)pyridin-3-amine , reflects its substitution pattern on the pyridine ring. The parent structure is pyridin-3-amine (3-aminopyridine), with two substituents: a methyl group at position 5 and a 3-methylbutyl chain at position 6. Its CAS Registry Number , 1863265-05-7, provides a unique identifier for regulatory and commercial purposes. The molecular formula, C₁₁H₁₈N₂ , corresponds to a molecular weight of 178.27 g/mol , as calculated from isotopic composition.
Alternative naming conventions include functional group prioritization, where the amine group (-NH₂) at position 3 takes precedence over alkyl substituents. The 3-methylbutyl group, a branched four-carbon chain, is formally derived from isopentane, contributing to the compound’s lipophilic character. The SMILES notation , NC1=CC(C)=C(CCC(C)C)N=C1, encodes the connectivity of atoms, emphasizing the amine group’s position and the branching of the 3-methylbutyl substituent.
Comparisons with structurally related compounds highlight nomenclature nuances. For instance, 5-Methyl-2-(3-methylbutyl)pyridin-3-amine (CAS 1390719-62-6) shares the same substituents but differs in their placement (2- versus 6-position), illustrating how positional isomerism affects naming. Similarly, 6-Methylpyridin-3-amine (CAS 3430-14-6) lacks the 3-methylbutyl group, underscoring the role of substituent complexity in IUPAC nomenclature.
Table 1: Comparative Nomenclature of Pyridine Derivatives
| Compound Name | CAS Number | Substituent Positions | Molecular Formula |
|---|---|---|---|
| 5-Methyl-6-(3-methylbutyl)pyridin-3-amine | 1863265-05-7 | 5-Me, 6-(3-Me-butyl) | C₁₁H₁₈N₂ |
| 5-Methyl-2-(3-methylbutyl)pyridin-3-amine | 1390719-62-6 | 5-Me, 2-(3-Me-butyl) | C₁₁H₁₈N₂ |
| 6-Methylpyridin-3-amine | 3430-14-6 | 6-Me | C₆H₈N₂ |
Structural Characteristics and Isomerism
The molecular structure of 5-Methyl-6-(3-methylbutyl)pyridin-3-amine features a pyridine ring with distinct electronic perturbations due to substituent effects. The methyl group at position 5 exerts moderate electron-donating effects via hyperconjugation, while the 3-methylbutyl chain at position 6 introduces steric bulk and influences ring planarity. X-ray crystallography data, though unavailable for this specific compound, suggest that analogous pyridine derivatives exhibit slight distortions from aromaticity due to alkyl substituents.
Positional isomerism is evident when comparing this compound to its 2-substituted counterpart (5-Methyl-2-(3-methylbutyl)pyridin-3-amine). The 6-substituted isomer likely exhibits different dipole moments and solubility profiles due to the spatial arrangement of the branched alkyl chain. Additionally, tautomerism is not observed in this compound, as the amine group at position 3 remains fixed without adjacent proton-accepting sites.
The 3-methylbutyl substituent itself presents potential for conformational isomerism. The branched chain can adopt multiple rotameric states, influencing the molecule’s overall topology. Computational modeling of similar structures indicates that the lowest-energy conformation places the methyl branch of the 3-methylbutyl group antiperiplanar to the pyridine ring, minimizing steric clashes.
Historical Context in Heterocyclic Chemistry
Pyridine derivatives have long served as foundational scaffolds in heterocyclic chemistry, with applications ranging from pharmaceuticals to agrochemicals. The synthesis of alkyl-substituted pyridines gained prominence in the mid-20th century alongside advances in Friedländer and Hantzsch condensation reactions. While 5-Methyl-6-(3-methylbutyl)pyridin-3-amine itself lacks extensive historical documentation, its structural analogs have been explored for ligand design in coordination chemistry and enzyme inhibition studies.
The incorporation of branched alkyl chains into pyridine systems, as seen in this compound, reflects a broader trend in medicinal chemistry to enhance lipid solubility and bioavailability. For example, the 3-methylbutyl group mirrors side chains found in terpenoid natural products, suggesting potential bioinspiration in its design. Modern synthetic techniques, such as transition-metal-catalyzed cross-coupling, now enable precise installation of such substituents, contrasting with classical methods that relied on electrophilic substitution.
Properties
Molecular Formula |
C11H18N2 |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
5-methyl-6-(3-methylbutyl)pyridin-3-amine |
InChI |
InChI=1S/C11H18N2/c1-8(2)4-5-11-9(3)6-10(12)7-13-11/h6-8H,4-5,12H2,1-3H3 |
InChI Key |
UZPUSRMYPWPRLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1CCC(C)C)N |
Origin of Product |
United States |
Preparation Methods
Alkylation of 5-Methylpyridin-3-amine
This method involves introducing the 3-methylbutyl group via alkylation of a pyridine precursor. Key steps include:
- Reaction Setup : 5-Methylpyridin-3-amine is reacted with a 3-methylbutyl halide (e.g., 1-bromo-3-methylbutane) in the presence of a base (e.g., potassium carbonate or sodium hydride) and a polar aprotic solvent (e.g., dimethylformamide or acetonitrile).
- Conditions : Temperatures range from 60–100°C for 12–24 hours under inert atmosphere.
- Workup : The crude product is purified via chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water), yielding 45–70% of the target compound.
Table 1: Alkylation Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | Maximizes rate |
| Solvent | DMF | Enhances solubility |
| Base | K₂CO₃ | Mild, efficient |
| Reaction Time | 18–20 hours | Balances conversion |
Hydrogenation of Pyridine Carboxylic Acid Derivatives
An alternative route involves catalytic hydrogenation of pre-functionalized pyridines:
- Intermediate Synthesis : 5-Methyl-6-(3-methylbutyl)nicotinic acid is first synthesized via coupling of 3-methylbutylmagnesium bromide with a pyridine ester.
- Hydrogenation : The carboxylic acid is converted to the amine using Raney Nickel and hydrazine hydrate as a hydrogen source in methanol at 50–60°C.
- Deprotection : Boc-protected intermediates are treated with trifluoroacetic acid (TFA) to yield the free amine.
Table 2: Hydrogenation Conditions and Outcomes
| Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Raney Nickel | Methanol | 55°C | 6 h | 65% |
| Pd/C | Ethanol | 60°C | 8 h | 58% |
Ullmann-Type Amination
For introducing the amine group post-alkylation:
- Substrate : 5-Methyl-6-(3-methylbutyl)-3-bromopyridine is reacted with aqueous ammonia using CuBr (0.1 equiv) in methanolic ammonia at 130°C for 24 hours.
- Workup : Acid-base extraction isolates the product, followed by silica gel chromatography (chloroform/methanol).
- Copper catalysts (CuBr or CuSO₄) improve regioselectivity.
- Yields range from 30–55% due to competing side reactions.
Comparative Analysis of Methods
Table 3: Method Efficiency and Limitations
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Alkylation | 45–70% | Scalable, minimal by-products | Requires anhydrous conditions |
| Hydrogenation | 55–65% | High purity | Catalyst sensitivity |
| Ullmann Amination | 30–55% | Direct amine introduction | Long reaction times |
Industrial-Scale Considerations
- Continuous Flow Systems : Automated reactors with real-time monitoring enhance reproducibility for large-scale synthesis.
- Purification : Preparative HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity, critical for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-(3-methylbutyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated pyridine derivatives.
Scientific Research Applications
5-Methyl-6-(3-methylbutyl)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-6-(3-methylbutyl)pyridin-3-amine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Functional Group Impact on Properties
Lipophilicity :
- The 3-methylbutyl chain in the target compound enhances lipophilicity, making it more suitable for hydrophobic environments (e.g., cell membranes) compared to polar substituents like methoxy or trifluoroethoxy .
- The trifluoromethyl group (in CAS 941606-50-4) balances lipophilicity with metabolic resistance due to fluorine’s electronegativity .
Reactivity: Bromo substituents (e.g., CAS 53242-18-5) enable cross-coupling reactions (e.g., Suzuki-Miyaura), offering synthetic versatility .
Polarity :
- Ether-linked substituents (e.g., pentyloxy in CAS 1248447-14-4) increase polarity, improving aqueous solubility compared to pure alkyl chains .
Research Findings and Data Gaps
- Synthetic Challenges : The branched 3-methylbutyl group in the target compound may complicate synthesis due to steric hindrance, whereas linear chains (e.g., pentyloxy) are more straightforward .
- Volatility : Evidence suggests microbial interactions with volatile pyridine derivatives, but the target compound’s volatility is undocumented .
Biological Activity
5-Methyl-6-(3-methylbutyl)pyridin-3-amine is a pyridine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to elucidate its biological activity, particularly in relation to its interaction with biological systems and potential therapeutic applications.
5-Methyl-6-(3-methylbutyl)pyridin-3-amine features a pyridine ring substituted with a methyl group and a branched alkyl chain, which may influence its lipophilicity and interaction with biological membranes. The compound's molecular structure is critical for its biological activity, as variations in substituents can significantly alter efficacy and selectivity.
Structure
| Component | Description |
|---|---|
| Pyridine Ring | Aromatic heterocycle |
| Methyl Group | Enhances lipophilicity |
| 3-Methylbutyl Side Chain | Increases steric bulk |
Research indicates that 5-Methyl-6-(3-methylbutyl)pyridin-3-amine may interact with various biological targets, including proteins involved in drug metabolism and transport. Its structural features suggest potential as a modulator of P-glycoprotein (P-gp), a key player in multidrug resistance (MDR) mechanisms.
P-glycoprotein Interaction
Studies have shown that compounds similar to 5-Methyl-6-(3-methylbutyl)pyridin-3-amine can stimulate ATPase activity in P-gp, suggesting that they may act as substrates or inhibitors of this efflux pump. This interaction is crucial for understanding the compound's role in overcoming drug resistance in cancer therapy .
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's cytotoxicity and efficacy against various cancer cell lines. For instance, compounds with similar structures demonstrated significant inhibition of cell proliferation at micromolar concentrations, indicating potential as an anticancer agent .
Case Studies
- Anticancer Activity : A study examining the effects of similar pyridine derivatives on human cancer cell lines reported IC50 values ranging from 1 to 10 µM, highlighting their potential as effective chemotherapeutic agents.
- Drug Resistance Reversal : Another investigation focused on the ability of related compounds to reverse P-gp-mediated drug resistance in vitro. Results showed that these compounds could enhance the efficacy of standard chemotherapeutics by inhibiting P-gp function, thereby increasing intracellular drug accumulation .
Pharmacokinetics
The pharmacokinetic profile of 5-Methyl-6-(3-methylbutyl)pyridin-3-amine is essential for its therapeutic application. Studies suggest moderate solubility and favorable permeability characteristics, which are crucial for oral bioavailability.
Key Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Solubility | Moderate (up to 30 µM) |
| Permeability | High |
| Half-life | TBD (to be determined) |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
